molecular formula C15H15N3O2S B2611530 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351644-89-7

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2611530
CAS No.: 1351644-89-7
M. Wt: 301.36
InChI Key: KEPNSDGQABVNSL-UHFFFAOYSA-N
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Description

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound designed around the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized for its significant and diverse pharmacological profile . This specific urea derivative is of high interest in medicinal chemistry research as a modulator of the N-Formyl Peptide Receptor Like-1 (FPRL-1) . The FPRL-1 receptor is a G-protein-coupled receptor (GPCR) primarily expressed on immune cells and is implicated in the regulation of chemotaxis and inflammatory responses. Consequently, this compound serves as a critical research tool for investigating the role of FPRL-1 in various disease contexts, including chronic inflammatory disorders and cancer . The strategic incorporation of the thiophen-2-ylmethyl moiety is a common practice in drug design to optimize the compound's interaction with the receptor binding site and to fine-tune its physicochemical properties. Researchers can utilize this molecule to probe intracellular signaling pathways, receptor-ligand interactions, and to evaluate its effects in cellular models of inflammation and immune activation. The tetrahydroisoquinoline core is a privileged structure in pharmacology, featured in several clinically used drugs, which underscores the potential of this compound for enabling the development of novel therapeutic agents . This product is intended for research purposes only.

Properties

IUPAC Name

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14-13-8-11(4-3-10(13)5-6-16-14)18-15(20)17-9-12-2-1-7-21-12/h1-4,7-8H,5-6,9H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNSDGQABVNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in diverse chemical reactions, including:

2.1 Reduction Reactions
Nitro groups present in intermediate stages (e.g., 7-nitro-3,4-dihydroisoquinolin-1-one) are reduced to amines using hydrogen gas and palladium catalysts. This step is critical for enabling subsequent reactions with isocyanates .

2.2 Substitution Reactions
The urea functional group undergoes electrophilic aromatic substitution with isocyanates, facilitated by strong bases like DIPEA. This reaction forms stable urea derivatives with tailored substituents .

2.3 Potential Oxidative Modifications
While not explicitly detailed in the synthesis of this compound, structurally similar tetrahydroisoquinoline derivatives are known to undergo oxidation (e.g., N-oxide formation) or reduction (e.g., amine formation) .

Reaction Conditions and Examples

Reaction StepReagents/ConditionsKey Product
Reduction of Nitro Group H₂ gas, 10% Pd/C catalyst, MeOH7-Amino-3,4-dihydroisoquinolin-1-one
Urea Formation Thiophen-2-ylmethyl isocyanate, DIPEA, benzeneTarget urea compound
Acetylation Acetic anhydride or acetyl chlorideAcetylated tetrahydroisoquinoline

Biological Context

The synthesis of this compound is driven by its potential as a modulator of the FPRL-1 receptor , a G-protein-coupled receptor involved in inflammatory pathways . While the chemical reactivity is central to its synthesis, its biological activity underscores the importance of precise structural design in medicinal chemistry.

Scientific Research Applications

Modulation of FPRL-1 Receptor

The primary application of this compound lies in its ability to modulate the FPRL-1 receptor, which is implicated in several inflammatory conditions. Research indicates that compounds like 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can act as agonists or antagonists to this receptor, providing a pathway for therapeutic interventions in diseases characterized by excessive inflammation .

Key Therapeutic Areas:

  • Ocular Inflammatory Diseases: The compound has shown promise in treating conditions such as age-related macular degeneration (AMD), diabetic retinopathy, and uveitis. These conditions often involve inflammatory processes where FPRL-1 modulation can lead to improved outcomes .
  • Cancer Therapeutics: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by influencing pathways associated with cell proliferation and apoptosis. The modulation of inflammatory responses can also indirectly affect tumor microenvironments .

Case Study 1: Ocular Diseases

In a study focusing on ocular inflammatory diseases, compounds similar to this compound were administered to animal models exhibiting symptoms akin to AMD and diabetic retinopathy. Results indicated a significant reduction in inflammatory markers and improved retinal health metrics compared to control groups .

Case Study 2: Cancer Cell Lines

Research involving breast cancer cell lines demonstrated that derivatives related to this compound inhibited cell proliferation significantly. The mechanism was linked to the downregulation of key signaling pathways such as AKT/mTOR and VEGF expression. These findings suggest potential applications in cancer therapy through targeted modulation of inflammation-related pathways .

Mechanism of Action

The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of urea-linked tetrahydroisoquinoline derivatives. Key structural analogues include:

1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea (): Differs in the substituent at the 1-position (isobutyryl vs. oxo group) and lacks the methylene spacer in the thiophene moiety.

Tetrahydrobenzo[b]thiophene-urea derivatives (): Replace the tetrahydroisoquinoline core with a tetrahydrobenzo[b]thiophene system.

Physicochemical Properties

Compound Name R1 (Position 1) R2 (Urea Substituent) Molecular Weight (g/mol) LogP (Predicted)
Target Compound 1-Oxo Thiophen-2-ylmethyl ~317.4 ~2.1
1-(2-Isobutyryl-...-thiophen-2-yl)urea 2-Isobutyryl Thiophen-2-yl ~355.4 ~3.0
7a () 3-Cyano Benzoyl hydrazono ~396.5 ~1.8
  • The oxo group in the target compound enhances polarity, improving aqueous solubility compared to the isobutyryl analogue.

Research Findings

  • Synthetic Accessibility : The oxo group in the target compound may simplify synthesis compared to bulkier acyl groups (e.g., isobutyryl), as ketones are typically easier to introduce .
  • Crystallographic Analysis : If structural data exists, programs like SHELXL would refine bond lengths and angles, while ORTEP could visualize steric effects from the thiophen-2-ylmethyl group.

Biological Activity

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in relation to the modulation of the N-formyl peptide receptor like-1 (FPRL-1). This receptor plays a crucial role in inflammatory responses and is a target for therapeutic interventions in various inflammatory diseases.

The compound can be described by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C14H14N2O2S
  • Molecular Weight : 270.34 g/mol

The primary mechanism of action for this compound involves its role as a modulator of the FPRL-1 receptor. Activation of FPRL-1 has been linked to various anti-inflammatory processes, including:

  • Inhibition of polymorphonuclear neutrophils (PMNs) and eosinophils migration.
  • Stimulation of monocyte migration for the clearance of apoptotic cells.
  • Downregulation of tissue-damaging inflammatory signals.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant activity in modulating FPRL-1. For instance, studies indicate that these compounds can enhance the resolution of inflammation by promoting monocyte migration and inhibiting excessive neutrophil activity .

In Vivo Studies

In animal models, compounds similar to this compound have shown efficacy in reducing inflammation in conditions such as ischemia-reperfusion injury and dermal inflammation. These studies highlight the potential for these compounds to serve as therapeutic agents in managing inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of FPRL-1 modulators in clinical settings:

  • Ischemia-Reperfusion Injury : In a model studying myocardial ischemia-reperfusion injury, administration of FPRL-1 agonists resulted in reduced myocardial damage and improved recovery metrics compared to controls .
  • Dermal Inflammation : Another study focusing on dermal inflammation demonstrated that treatment with FPRL-1 modulators led to decreased erythema and histological signs of inflammation in treated subjects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
PMN Migration InhibitionReduced migration
Monocyte ClearanceEnhanced clearance of apoptotic cells
Ischemia-ReperfusionDecreased myocardial damage
Dermal InflammationReduced erythema

Q & A

Q. Answer :

  • Stepwise Urea Formation : React 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-amine with thiophen-2-ylmethyl isocyanate under anhydrous conditions (e.g., DCM, 0–5°C, 6–8 h). Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Yield Optimization : Use catalytic triethylamine (1–2 eq.) to neutralize HCl byproducts and improve reaction efficiency (yield ~70–80%) .
  • Purification : Column chromatography (silica gel, gradient elution with MeOH/DCM) followed by recrystallization (EtOH/water) .

Advanced: How can structural contradictions between computational and experimental data (e.g., NMR vs. DFT) be resolved?

Q. Answer :

  • Validation Workflow :
    • X-ray Crystallography : Determine absolute configuration using SHELXL (single-crystal refinement; R-factor < 0.05) .
    • DFT Refinement : Optimize geometry at B3LYP/6-31G(d,p) level; compare puckering coordinates (Cremer-Pople parameters) with crystallographic data .
    • NMR Recalculation : Use ACD/Labs or MestReNova with X-ray-derived coordinates to simulate NMR shifts, accounting for solvent effects (e.g., DMSO-d6) .
  • Example : For tetrahydroisoquinoline rings, discrepancies in chemical shifts often arise from dynamic puckering; use variable-temperature NMR to confirm conformational flexibility .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Q. Answer :

  • HPLC-UV/HRMS : Use C18 column (3.5 µm, 4.6 × 150 mm), 0.1% formic acid/ACN gradient (retention time ~8–10 min; purity >95%) .
  • 1H/13C NMR : Assign thiophen-2-ylmethyl protons (δ ~4.3–4.5 ppm, singlet for CH2; δ ~7.1–7.3 ppm for thiophene protons) and tetrahydroisoquinolinone carbonyl (δ ~165–170 ppm) .
  • Elemental Analysis : Confirm C, H, N, S within ±0.3% of theoretical values .

Advanced: How to design SAR studies for analogs with improved CNS permeability?

Q. Answer :

  • Key Modifications :
    • Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to enhance logP (target 2–3) and blood-brain barrier penetration .
    • Hydrogen Bonding : Replace urea with thiourea to reduce H-bond donor count (test via PAMPA-BBB assay; Pe > 4 × 10⁻⁶ cm/s indicates high permeability) .
  • Validation : Use in vitro Caco-2 cell monolayers (apparent permeability coefficient, Papp) and in silico SwissADME predictions .

Basic: What assays are suitable for preliminary biological activity screening?

Q. Answer :

  • Antiproliferative Activity : MTT assay (IC50 determination against HeLa or MCF-7 cells; 48 h incubation, λ = 570 nm) .
  • Antimicrobial Screening : Microdilution method (MIC against S. aureus ATCC 25923; 24 h incubation in Mueller-Hinton broth) .
  • Cytotoxicity Control : Include cisplatin (for cancer) and ampicillin (for bacteria) as positive controls .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Q. Answer :

  • Pharmacokinetic Profiling :
    • Metabolic Stability : Incubate with liver microsomes (human/rat, 1 mg/mL, 37°C, 30 min); quantify parent compound via LC-MS/MS .
    • Plasma Protein Binding : Use equilibrium dialysis (PBS, 37°C, 4 h); correlate free fraction with in vivo efficacy .
  • Formulation Adjustments : For poor aqueous solubility (<50 µg/mL), use PEG-400/water (1:1) co-solvent or nanoemulsions .

Advanced: What computational tools are recommended for analyzing ring puckering in the tetrahydroisoquinoline moiety?

Q. Answer :

  • Software :
    • Mercury (CCDC) : Visualize Cremer-Pople parameters (θ, φ) from crystallographic data .
    • Gaussian 16 : Calculate puckering amplitudes (Q) at M06-2X/cc-pVTZ level; compare with X-ray-derived values .
  • Case Study : For 1-oxo-tetrahydroisoquinoline, θ ≈ 30° and φ ≈ 90° indicate a half-chair conformation .

Basic: How to troubleshoot low yields in the final urea coupling step?

Q. Answer :

  • Common Fixes :
    • Activation : Pre-activate the amine with DIPEA (2 eq.) before adding isocyanate .
    • Solvent Switch : Use THF instead of DCM to improve solubility of polar intermediates .
    • Moisture Control : Conduct reactions under argon with molecular sieves (4Å) to prevent hydrolysis .

Advanced: What strategies validate the compound’s interaction with orexin receptors (e.g., OX1R)?

Q. Answer :

  • Binding Assays :
    • Radioligand Displacement : Use [³H]-SB-674042 (Kd = 0.8 nM) in CHO-K1 cells expressing hOX1R; calculate Ki via Cheng-Prusoff equation .
    • Calcium Flux Assay : Measure intracellular Ca²⁺ (Fluo-4 AM dye) post-OX1R activation; EC50 < 100 nM indicates potent antagonism .
  • Negative Control : Use TCS-OX2-29 (selective OX2R antagonist) to confirm OX1R specificity .

Advanced: How to characterize and mitigate synthetic impurities (e.g., regioisomers)?

Q. Answer :

  • HPLC-MS/MS : Identify impurities via QTOF-MS (e.g., m/z +23 Da suggests sodium adducts of hydrolyzed urea) .
  • Crystallographic Differentiation : Co-crystallize impurities with target compound; compare unit cell parameters (SHELXT) .
  • Mitigation : Optimize reaction pH (6.5–7.5) to suppress hydrolysis; use scavenger resins (e.g., QuadraPure™) for byproduct removal .

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